

# AT-127 dosage for in vivo experiments

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## Compound of Interest

Compound Name: AT-127  
Cat. No.: B11931660

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## Application Notes and Protocols for **AT-127**

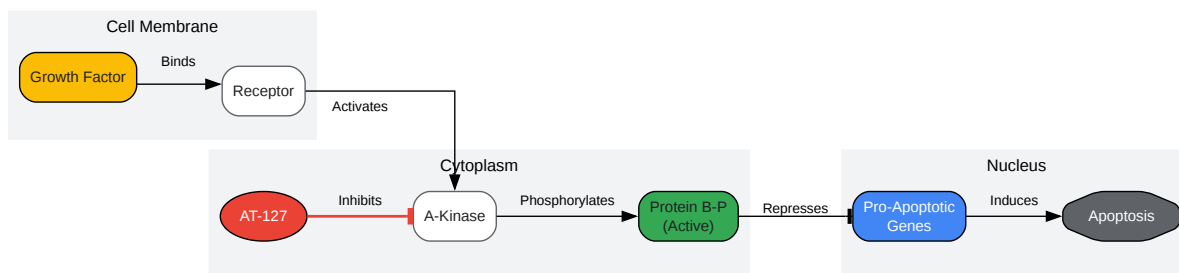
Topic: **AT-127** Dosage for In Vivo Experiments Compound: **AT-127** (Hypothetical Kinase Inhibitor) Target: A-Kinase in the Pro-Survival Signaling Pathway

## Introduction

**AT-127** is a potent and selective, orally bioavailable small molecule inhibitor of A-Kinase, a critical node in a pro-survival signaling pathway frequently dysregulated in various solid tumors. By blocking the phosphorylation of downstream substrates, **AT-127** induces cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide for researchers and drug development professionals on the recommended dosages and protocols for in vivo evaluation of **AT-127** in preclinical xenograft models. The information presented herein is based on a compilation of preclinical studies and is intended to serve as a starting point for study design.

## Mechanism of Action and Signaling Pathway

**AT-127** competitively binds to the ATP-binding pocket of A-Kinase, preventing the phosphorylation of its downstream effector, Protein B. The dephosphorylation of Protein B leads to the transcriptional activation of pro-apoptotic genes, ultimately resulting in programmed cell death.



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**Caption:** Hypothetical signaling pathway inhibited by **AT-127**.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with **AT-127**.

**Table 1: Pharmacokinetic Parameters of AT-127 in Nude Mice**

Parameter	Value (Oral Gavage, 25 mg/kg)
Tmax (Time to Peak Plasma Conc.)	2 hours
Cmax (Peak Plasma Concentration)	4.5 $\mu$ M
AUC (Area Under the Curve)	35 $\mu$ M·h
t <sub>1/2</sub> (Half-life)	6 hours
Bioavailability	~40%

**Table 2: Dose-Ranging and Toxicity Study of AT-127**

Dose (mg/kg, daily)	Animal Model	Observation (14 days)
10	Nude Mouse	No significant weight loss or adverse effects.
25	Nude Mouse	No significant weight loss or adverse effects.
50	Nude Mouse	~5% mean body weight loss, recovered after 7 days.
100	Nude Mouse	>15% mean body weight loss; signs of lethargy.
MTD (Maximum Tolerated Dose)	Nude Mouse	50 mg/kg

**Table 3: Efficacy of AT-127 in a Subcutaneous Xenograft Model (HE-S2 Cells)**

Treatment Group	Dose (mg/kg, daily)	Mean Tumor Volume (Day 21, mm <sup>3</sup> )	TGI (Tumor Growth Inhibition)
Vehicle Control	-	1500 ± 250	-
AT-127	10	950 ± 180	37%
AT-127	25	450 ± 110	70%
AT-127	50	200 ± 90	87%

## Experimental Protocols

Detailed protocols for key in vivo experiments are provided below. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

### Protocol for In Vivo Efficacy Study in a Xenograft Model

This protocol describes a standard subcutaneous xenograft study to evaluate the anti-tumor activity of **AT-127**.<sup>[1][2]</sup>

## Materials:

- Immunocompromised mice (e.g., NOD/SCID or Nude)
- HE-S2 human cancer cells[1]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]
- Sterile PBS and serum-free medium
- Trypan blue solution and hemocytometer
- Matrigel or similar basement membrane extract (optional, can improve tumor take-rate)[3]
- **AT-127** compound
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- Dosing equipment (e.g., oral gavage needles)
- Calipers for tumor measurement

## Procedure:

- Cell Preparation: Culture HE-S2 cells to ~80% confluency. Harvest cells using trypsin, wash with complete medium, and resuspend in serum-free medium at a concentration of  $5 \times 10^7$  cells/mL.[4] Perform a cell count and viability check using trypan blue; viability should be >90%.[4]
- Implantation: Subcutaneously inject 0.1 mL of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.[1]
- Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation.[1] Once tumors are palpable, begin measuring tumor volume with calipers using the formula: Volume =  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization: When the mean tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=8-10 mice per group).[1]

- Drug Formulation & Dosing: Prepare **AT-127** in the vehicle at the desired concentrations. Administer the specified dose (e.g., 10, 25, 50 mg/kg) or vehicle control to the respective groups once daily via oral gavage.
- Monitoring: Record tumor volume and body weight 2-3 times per week.[1] Body weight loss exceeding 15-20% may indicate toxicity and require dose adjustment or cessation.[2]
- Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size, or at the study's conclusion (e.g., Day 21). Collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).[2]

**Caption:** General workflow for an in vivo xenograft efficacy study.

## Protocol for Pharmacokinetic (PK) Study

This protocol outlines the procedure for determining the pharmacokinetic profile of **AT-127** in mice.

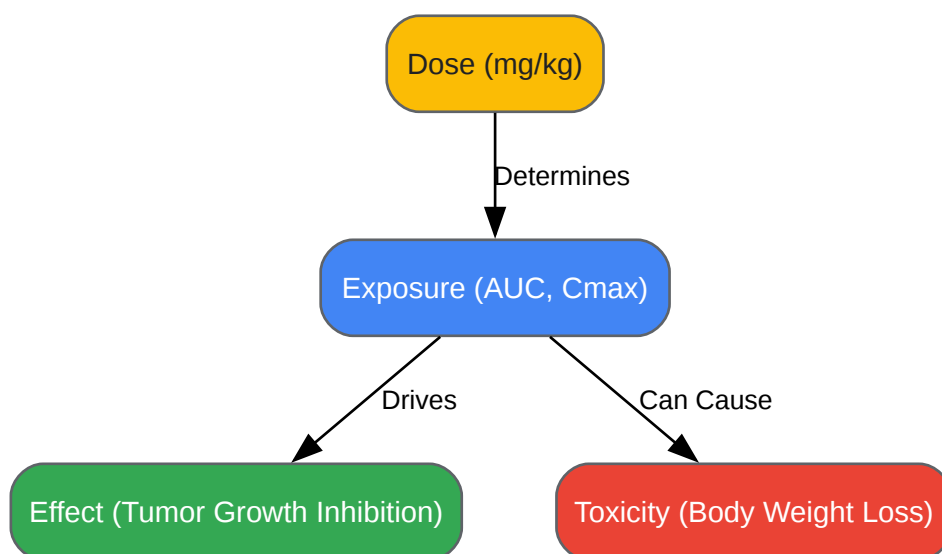
Materials:

- Healthy mice (strain matched to efficacy studies)
- **AT-127** compound and vehicle
- Dosing and blood collection equipment
- Anticoagulant tubes (e.g., EDTA-coated)
- Centrifuge
- Equipment for plasma analysis (e.g., LC-MS/MS)

Procedure:

- Dosing: Administer a single dose of **AT-127** (e.g., 25 mg/kg) to a cohort of mice via the intended clinical route (e.g., oral gavage).
- Blood Collection: Collect blood samples (~50-100  $\mu$ L) from a subset of mice (n=3 per time point) at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).

- Plasma Separation: Immediately place blood into anticoagulant tubes, mix gently, and centrifuge to separate plasma.
- Sample Storage: Store plasma samples at  $-80^{\circ}\text{C}$  until analysis.
- Analysis: Quantify the concentration of **AT-127** in plasma samples using a validated analytical method like LC-MS/MS.
- Data Analysis: Plot plasma concentration versus time and calculate key PK parameters ( $T_{\text{max}}$ ,  $C_{\text{max}}$ , AUC,  $t_{1/2}$ ) using appropriate software.



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**Caption:** Relationship between dose, exposure, efficacy, and toxicity.

## Conclusion

The provided data and protocols offer a robust framework for designing and executing in vivo studies with **AT-127**. A starting dose of 25 mg/kg administered daily by oral gavage is recommended for efficacy studies in mouse xenograft models, with a maximum tolerated dose of 50 mg/kg. Researchers should adapt these protocols to their specific cell lines and experimental objectives, always adhering to ethical guidelines for animal research.

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## References

- [1. benchchem.com \[benchchem.com\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
- [3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne \[bio-techne.com\]](#)
- [4. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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